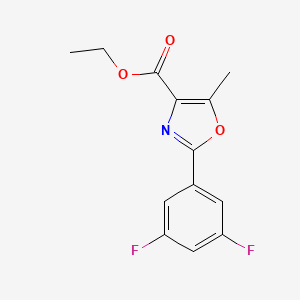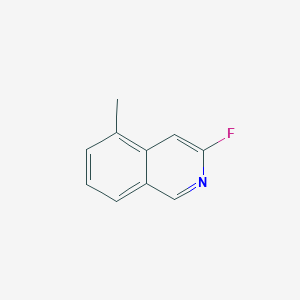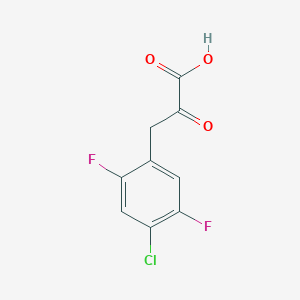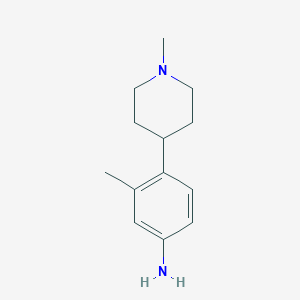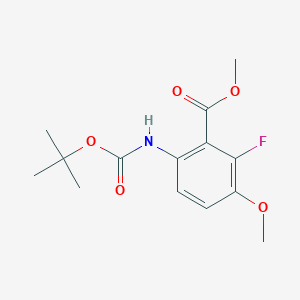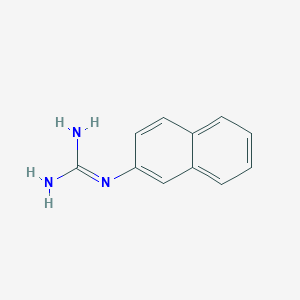
2-Naphthylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Naphthyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and ability to form stable salts The compound features a naphthyl group attached to the guanidine moiety, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-naphthylamine to yield the desired product .
Industrial Production Methods: Industrial production of 1-(2-Naphthyl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions: 1-(2-Naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl-guanidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Naphthyl-guanidine oxides.
Reduction: Naphthylamine derivatives.
Substitution: Nitrated or halogenated naphthyl-guanidine compounds.
科学研究应用
1-(2-Naphthyl)guanidine has found applications in various scientific research fields:
作用机制
The mechanism of action of 1-(2-Naphthyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to inhibit specific enzymes or modulate receptor activity underlies its potential therapeutic effects .
相似化合物的比较
Guanidine: A simpler analogue with similar basicity but lacking the naphthyl group.
1-(2-Naphthyl)thiourea: Similar structure but with a thiourea group instead of guanidine.
Naphthylamine: Lacks the guanidine moiety but shares the naphthyl group.
Uniqueness: 1-(2-Naphthyl)guanidine stands out due to the presence of both the naphthyl and guanidine groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
属性
CAS 编号 |
54-81-9 |
|---|---|
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-naphthalen-2-ylguanidine |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14) |
InChI 键 |
SGKHROGKIKKECN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


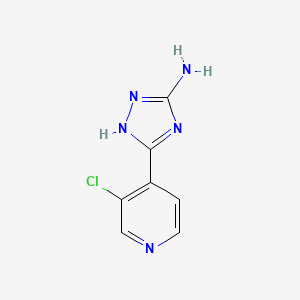
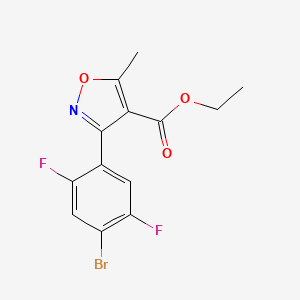
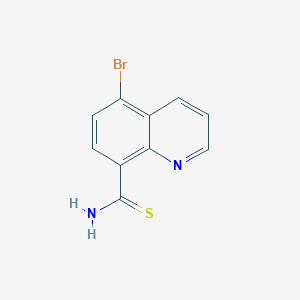
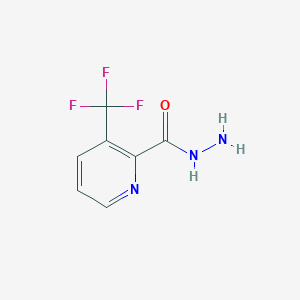
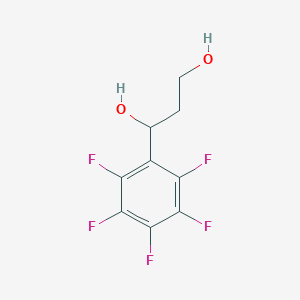

![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)

